molecular formula C18H18Cl2N2O3 B4417283 N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2-chlorophenoxy)acetamide

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2-chlorophenoxy)acetamide

Cat. No. B4417283
M. Wt: 381.2 g/mol
InChI Key: RVNIZFNFVIGYDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2-chlorophenoxy)acetamide, also known as MORPH, is a compound used in scientific research for its potential pharmacological effects. MORPH has been studied for its ability to modulate various physiological and biochemical pathways, making it a promising candidate for drug development.

Mechanism of Action

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2-chlorophenoxy)acetamide's mechanism of action involves its ability to modulate various signaling pathways, including the cyclooxygenase (COX) pathway and the nuclear factor-kappa B (NF-κB) pathway. This compound has been shown to inhibit COX-2, an enzyme involved in the production of inflammatory mediators, and to inhibit the activation of NF-κB, a transcription factor involved in the regulation of immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including reducing inflammation, reducing pain, and inhibiting tumor growth. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2-chlorophenoxy)acetamide in lab experiments is its potential therapeutic value as a drug candidate. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its efficacy and safety.

Future Directions

There are several potential future directions for research on N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2-chlorophenoxy)acetamide. One area of interest is in developing more potent and selective inhibitors of COX-2 and NF-κB, which could have therapeutic applications in a variety of diseases. Another area of interest is in exploring the potential use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2-chlorophenoxy)acetamide has been studied extensively for its potential therapeutic uses, including as an anti-inflammatory, analgesic, and antitumor agent. It has also been shown to have potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-2-(2-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O3/c19-14-3-1-2-4-17(14)25-12-18(23)21-13-5-6-16(15(20)11-13)22-7-9-24-10-8-22/h1-6,11H,7-10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNIZFNFVIGYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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